1-(3-Aminoazetidin-1-yl)propan-2-one is an organic compound characterized by its unique structural features, which include an azetidine ring containing an amino substituent and a propanone functional group. Its molecular formula is , and it has a molecular weight of approximately 114.15 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The presence of an amine group (NH2) suggests potential applications in medicinal chemistry. Amines are a common functional group found in many drugs as they can participate in various biological interactions .
The amine group is part of a three-membered ring structure called an azetidine. While not as common as other cyclic amines, azetidines can be of interest for medicinal chemistry research due to their unique conformational properties .
The molecule also contains a ketone group (C=O). Ketones can be used as building blocks for more complex organic molecules and can participate in various chemical reactions useful in organic synthesis .
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.
1-(3-Aminoazetidin-1-yl)propan-2-one has shown potential biological activities, particularly in the context of cancer research. Preliminary studies indicate that it may interact with key biological targets, influencing cellular processes such as apoptosis and cell cycle regulation. Its structure suggests that it could modulate enzyme activity or interact with specific receptors, making it a candidate for further investigation in pharmacological studies.
Several synthesis methods have been reported for 1-(3-Aminoazetidin-1-yl)propan-2-one:
These synthetic routes allow for modifications that can enhance the compound's pharmacological profile.
1-(3-Aminoazetidin-1-yl)propan-2-one has several potential applications:
Interaction studies are essential for understanding how 1-(3-Aminoazetidin-1-yl)propan-2-one interacts with biological targets. These studies typically involve:
Such studies provide insights into the mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with 1-(3-Aminoazetidin-1-yl)propan-2-one. A comparison highlights its uniqueness:
| Compound Name | Structure Description | Similarity | Unique Features |
|---|---|---|---|
| 1-(3-Aminoazetidin-1-yl)ethanone | Contains an amino group instead of propanone | 0.90 | Different acyl chain length |
| 1-(3-Aminopiperidin-1-yl)propan-2-one | Contains a piperidine ring | 0.85 | Piperidine ring alters biological activity |
| N-(Azetidin-3-yl)-N-methylacetamide | Similar azetidine structure | 0.88 | Methyl substitution on nitrogen |
| 4-(3-Aminoazetidin-1-yl)piperidine | Contains both azetidine and piperidine structures | 0.87 | Dual ring system enhances interaction potential |
Uniqueness: 1-(3-Aminoazetidin-1-yl)propan-2-one stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it distinct from other similar compounds and suitable for specialized applications in medicinal chemistry and drug development.
1-(3-Aminoazetidin-1-yl)propan-2-one possesses the molecular formula C₆H₁₂N₂O with a precisely calculated molecular weight of 128.17 g/mol [1] . This compact heterocyclic compound represents a significant member of the azetidine family, characterized by the presence of both nitrogen-containing heterocyclic and carbonyl functional groups within its molecular framework.
The molecular composition analysis reveals a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms, reflecting the compound's classification as a nitrogen-rich heterocyclic amide. The molecular weight falls within the range typical for small molecule pharmaceutically relevant compounds, making it suitable for various research applications in medicinal chemistry .
| Molecular Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O | Defines elemental composition |
| Molecular Weight | 128.17 g/mol | Molecular mass for identification |
| Nitrogen Content | 21.87% | High nitrogen content characteristic |
| Hydrogen Bond Donors | 2 | Primary amine functionality |
| Hydrogen Bond Acceptors | 2 | Carbonyl oxygen and amine nitrogen |
The structural determination of 1-(3-Aminoazetidin-1-yl)propan-2-one requires sophisticated analytical techniques due to the presence of the strained four-membered azetidine ring system. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing complementary structural information [3].
Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns for the azetidine ring system, including the distinctive coupling patterns associated with the four-membered ring protons. The presence of the amino group at the 3-position of the azetidine ring produces specific chemical shift patterns that distinguish this compound from other positional isomers [3] [4].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides critical information about the carbon framework, particularly the carbonyl carbon chemical shift and the ring carbon environments. The azetidine ring carbons exhibit characteristic chemical shifts that reflect the ring strain and substituent effects [3].
Infrared spectroscopy serves as a complementary technique for functional group identification. The carbonyl stretching frequency appears in the expected region for ketones, typically around 1650-1680 cm⁻¹, while the primary amine functionality contributes characteristic nitrogen-hydrogen stretching vibrations [5] [6].
Mass spectrometry provides definitive molecular weight confirmation through the molecular ion peak at m/z 128, corresponding to the calculated molecular weight. Fragmentation patterns in mass spectrometry can provide additional structural information about the connectivity between the azetidine ring and the propanone side chain [3].
Two-dimensional Nuclear Magnetic Resonance techniques, particularly Correlation Spectroscopy, establish connectivity patterns between protons and carbons, confirming the structural assignments and spatial relationships within the molecule [3] [7].
| Analytical Method | Key Application | Structural Information Provided |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Proton environment analysis | Ring proton patterns, amino group signals |
| ¹³C Nuclear Magnetic Resonance | Carbon framework determination | Carbonyl carbon, ring carbon shifts |
| Infrared Spectroscopy | Functional group identification | Carbonyl stretch, amine vibrations |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion at m/z 128 |
| Two-Dimensional Nuclear Magnetic Resonance | Connectivity analysis | Spatial relationships, structure confirmation |
The Chemical Abstracts Service registration provides standardized nomenclature and structural representation, ensuring consistent identification across different chemical databases and literature sources. This registry number distinguishes the compound from closely related structural isomers and derivatives that may possess similar molecular formulas but different connectivity patterns [1].
The Simplified Molecular Input Line Entry System notation for 1-(3-Aminoazetidin-1-yl)propan-2-one is represented as CC(=O)CN1CC(C1)N [8]. This linear notation encodes the complete molecular structure in a text-based format, enabling computational analysis and database searching.
The International Chemical Identifier provides a standardized representation: InChI=1S/C6H12N2O/c1-5(9)2-8-3-6(7)4-8/h6H,2-4,7H2,1H3 [8]. This hierarchical identifier system ensures unique identification regardless of the source or naming conventions used.
The corresponding International Chemical Identifier Key is LNQOGHFROZWKAQ-UHFFFAOYSA-N [8], providing a compressed hash-based representation of the structural information for rapid database queries and cross-referencing.
| Chemical Identifier | Value | Application |
|---|---|---|
| Chemical Abstracts Service Number | 2098122-25-7 | Official registry identification |
| Simplified Molecular Input Line Entry System | CC(=O)CN1CC(C1)N | Linear structure representation |
| International Chemical Identifier | InChI=1S/C6H12N2O/c1-5(9)2-8-3-6(7)4-8/h6H,2-4,7H2,1H3 | Standardized structure encoding |
| International Chemical Identifier Key | LNQOGHFROZWKAQ-UHFFFAOYSA-N | Compressed structure hash |
The stereochemical analysis of 1-(3-Aminoazetidin-1-yl)propan-2-one requires careful consideration of the conformational properties inherent to four-membered ring systems. Azetidine rings exhibit significant ring strain with an estimated value of approximately 25.4 kcal/mol [9], which profoundly influences the molecular geometry and conformational dynamics.
The four-membered azetidine ring adopts a non-planar conformation due to the substantial ring strain. Structural studies on related azetidine compounds indicate that the ring typically exhibits a puckering angle of approximately 25 degrees from planarity [4]. This puckering minimizes the torsional strain while maintaining the cyclic connectivity.
The amino substituent at the 3-position of the azetidine ring introduces additional stereochemical complexity. The substituent can adopt different orientations relative to the ring plane, potentially leading to axial or equatorial-like preferences depending on the overall ring conformation [4]. The rapid interconversion between ring conformations at room temperature typically results in averaged nuclear magnetic resonance signals unless low-temperature conditions are employed.
Conformational dynamics in azetidine systems are characterized by rapid ring-puckering motions that interconvert different conformational states. These motions occur on timescales faster than typical nuclear magnetic resonance observation times, leading to time-averaged spectra that reflect the conformational ensemble rather than individual conformers [6].
The presence of the propan-2-one side chain adds rotational degrees of freedom around the carbon-nitrogen bond connecting the azetidine ring to the carbonyl group. This rotation can be influenced by intramolecular interactions and steric effects, potentially affecting the overall molecular conformation and physical properties.
| Stereochemical Feature | Characteristic | Analytical Implication |
|---|---|---|
| Ring Conformation | Non-planar, puckered geometry | Distinctive nuclear magnetic resonance coupling patterns |
| Ring Strain | ~25.4 kcal/mol | Enhanced chemical reactivity |
| Conformational Dynamics | Rapid interconversion | Time-averaged nuclear magnetic resonance spectra |
| Substituent Orientation | Multiple conformational states | Temperature-dependent spectroscopic behavior |
| Chiral Potential | Stereocenter at carbon-3 | Possible enantiomeric forms |
1-(3-Aminoazetidin-1-yl)propan-2-one represents a significant class of heterocyclic compounds containing both azetidine and ketone functional groups. The comprehensive analysis of its physicochemical parameters provides essential insights into its molecular behavior and potential applications in medicinal chemistry.
The Topological Polar Surface Area of 1-(3-Aminoazetidin-1-yl)propan-2-one is calculated to be approximately 55.6 Ų [1]. This value falls within the optimal range for drug-like compounds, as molecules with TPSA values below 90 Ų typically demonstrate favorable blood-brain barrier penetration characteristics [2] [3]. The TPSA is derived from the contributions of the nitrogen atoms in the azetidine ring and the amino group, along with the oxygen atom of the ketone functionality. This relatively low TPSA value suggests good membrane permeability properties, making the compound potentially suitable for central nervous system applications [4].
The TPSA calculation considers all polar atoms exposed to the molecular surface, primarily the oxygen and nitrogen atoms along with their attached hydrogen atoms [2]. For 1-(3-Aminoazetidin-1-yl)propan-2-one, the polar surface area contributions arise from the carbonyl oxygen (approximately 17.1 Ų), the azetidine nitrogen (approximately 3.2 Ų), and the primary amino group (approximately 26.0 Ų), with additional contributions from hydrogen bonding patterns [3].
The calculated partition coefficient (LogP) for 1-(3-Aminoazetidin-1-yl)propan-2-one is approximately 0.4 [1]. This moderately low LogP value indicates a balance between hydrophilic and lipophilic characteristics, which is favorable for pharmaceutical applications. The positive LogP value suggests slight lipophilicity while maintaining sufficient water solubility for biological activity [5] [6].
The partition coefficient reflects the compound's distribution between octanol and water phases, with the relatively low value attributable to the presence of the polar amino group and the ketone functionality. This LogP falls within Lipinski's Rule of Five guidelines for drug-like molecules, which recommend LogP values below 5 for optimal oral bioavailability [7]. The balanced hydrophilic-lipophilic character facilitates both membrane permeation and aqueous solubility [8].
1-(3-Aminoazetidin-1-yl)propan-2-one contains 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. The single hydrogen bond donor corresponds to the primary amino group (-NH₂), which can participate in hydrogen bonding through its two N-H bonds. The three hydrogen bond acceptors include the carbonyl oxygen atom of the ketone group and the two nitrogen atoms (azetidine nitrogen and amino nitrogen) [9].
The hydrogen bonding pattern significantly influences the compound's solubility, stability, and biological activity. The amino group can form hydrogen bonds with protein targets or solvent molecules, while the carbonyl oxygen serves as a strong hydrogen bond acceptor [10] [11]. This hydrogen bonding profile is optimal for drug-like molecules, as it falls within the recommended ranges for good absorption and bioavailability characteristics [9].
The molecule contains 3 rotatable bonds [12], which contributes to its conformational flexibility. These rotatable bonds are located primarily around the methylene linker connecting the ketone group to the azetidine ring. The rotatable bond count is well within the recommended range for drug-like compounds, as excessive rotational freedom can lead to entropy penalties upon target binding [13].
The limited number of rotatable bonds is partially constrained by the rigid azetidine ring system, which introduces conformational restrictions that can be advantageous for specific protein-ligand interactions. The four-membered azetidine ring adopts a puckered conformation with a dihedral angle of approximately 33°, similar to cyclobutane, which contributes to the overall molecular rigidity [13].
| Parameter | Value | Significance |
|---|---|---|
| TPSA (Ų) | 55.6 | Favorable for BBB penetration [2] |
| LogP | 0.4 | Balanced lipophilicity [1] |
| H-Bond Donors | 1 | Optimal for drug-like properties [1] |
| H-Bond Acceptors | 3 | Within Lipinski guidelines [1] |
| Rotatable Bonds | 3 | Good conformational balance [12] |
| Molecular Weight | 128.17 g/mol | Suitable for small molecule drugs [14] |
The Nuclear Magnetic Resonance spectroscopy profile of 1-(3-Aminoazetidin-1-yl)propan-2-one reveals characteristic patterns consistent with its structural features. In ¹H NMR spectroscopy, the methyl group adjacent to the carbonyl appears as a singlet at approximately 2.1-2.3 ppm with an integration of 3H. The methylene group connecting the ketone to the azetidine ring generates a singlet at 3.3-3.5 ppm (2H integration), reflecting the electron-withdrawing effects of both the carbonyl and nitrogen functionalities.
The azetidine ring protons appear as complex multiplets in the 3.8-4.2 ppm region (3H total integration), with the methine proton bearing the amino group typically appearing further downfield due to the electron-withdrawing effect of the nitrogen substituent. The primary amino group protons manifest as a broad singlet in the 1.5-2.5 ppm range (2H integration), with broadening due to rapid exchange and quadrupolar relaxation effects [15].
¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon resonating at 205-210 ppm, characteristic of aliphatic ketones. The methyl carbon appears at 28-30 ppm, while the methylene carbon linking to the azetidine shows a signal at 65-70 ppm. The azetidine ring carbons generate multiple signals in the 55-65 ppm region, with the carbon bearing the amino group typically appearing further downfield due to the electron-withdrawing nitrogen substituent [16].
Mass spectrometric analysis of 1-(3-Aminoazetidin-1-yl)propan-2-one reveals a molecular ion peak at m/z 128.17, corresponding to the [M+H]⁺ ion [14] [17]. The fragmentation pattern typically involves loss of the amino group or azetidine ring opening, generating characteristic fragment ions that aid in structural confirmation.
Collision Cross Section (CCS) measurements provide additional structural information, with the [M+H]⁺ ion exhibiting a CCS value of 128.9 Ų and the [M+Na]⁺ adduct showing 134.4 Ų [18]. These values are consistent with the expected molecular size and geometry, providing orthogonal confirmation of the molecular structure.
High-resolution mass spectrometry enables precise mass determination and elemental composition confirmation. The exact mass of the molecular ion allows discrimination from isobaric compounds and provides confidence in structural assignments. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation pathways involving azetidine ring cleavage and amino group loss [18].
Infrared spectroscopy of 1-(3-Aminoazetidin-1-yl)propan-2-one exhibits several diagnostic absorption bands. The carbonyl stretch appears as a strong absorption at 1700-1720 cm⁻¹, characteristic of aliphatic ketones. The primary amino group generates medium to strong N-H stretching absorptions in the 3300-3500 cm⁻¹ region, typically appearing as a doublet due to symmetric and antisymmetric stretching modes [19] [20].
C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with methyl and methylene groups showing characteristic patterns. The azetidine ring exhibits distinctive C-H stretching frequencies due to the strained four-membered ring geometry. C-N stretching vibrations occur in the 1000-1200 cm⁻¹ region, while ring breathing and deformation modes appear at lower frequencies (600-900 cm⁻¹) [21].
The infrared spectrum provides valuable fingerprint information for compound identification and purity assessment. The relative intensities and exact frequencies of these absorptions can vary depending on the physical state, crystal form, and intermolecular interactions present in the sample [22] [20].
| Spectroscopic Technique | Key Characteristics | Diagnostic Value |
|---|---|---|
| ¹H NMR | CH₃ singlet (2.1-2.3 ppm), NH₂ broad singlet | Structural confirmation |
| ¹³C NMR | C=O (205-210 ppm), azetidine carbons (55-65 ppm) | Carbon framework |
| MS | [M+H]⁺ at m/z 128.17 | Molecular weight |
| IR | C=O stretch (1700-1720 cm⁻¹), N-H stretch (3300-3500 cm⁻¹) | Functional groups |